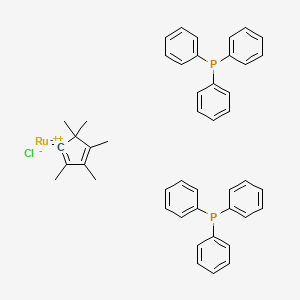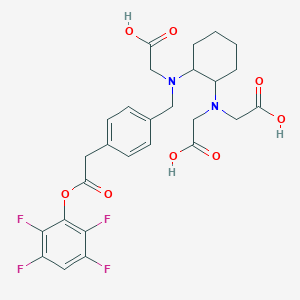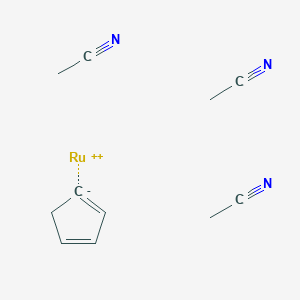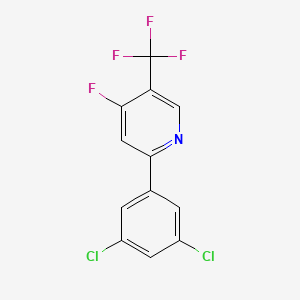
(S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 2-(1,3-Dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoat ist eine chirale Verbindung mit bedeutenden Anwendungen in verschiedenen Bereichen der Chemie, Biologie und Medizin. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Phthalimid-Rest und eine Methoxyphenylgruppe umfasst, was sie zu einem interessanten Objekt für synthetische und mechanistische Studien macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-Methyl 2-(1,3-Dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoat umfasst in der Regel folgende Schritte:
Bildung des Phthalimid-Zwischenprodukts: Der erste Schritt umfasst die Reaktion von Phthalsäureanhydrid mit einem geeigneten Amin zur Bildung des Phthalimid-Zwischenprodukts.
Alkylierung: Das Phthalimid-Zwischenprodukt wird dann unter Verwendung eines geeigneten Alkylhalogenids in Gegenwart einer Base wie Kaliumcarbonat alkyliert.
Veresterung: Der letzte Schritt umfasst die Veresterung der resultierenden Verbindung mit Methanol in Gegenwart eines sauren Katalysators wie Schwefelsäure, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Schritte umfassen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Durchflussreaktoren und automatisierte Syntheseplattformen werden oft eingesetzt, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(S)-Methyl 2-(1,3-Dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Methoxygruppe kann zu einer Hydroxylgruppe oxidiert werden.
Reduktion: Die Carbonylgruppen im Phthalimid-Rest können zu entsprechenden Alkoholen reduziert werden.
Substitution: Die Methoxygruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Nucleophile wie Thiole oder Amine in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte
Oxidation: Bildung von Hydroxyl-Derivaten.
Reduktion: Bildung von Alkohol-Derivaten.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 2-(1,3-Dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine möglichen biologischen Aktivitäten, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Einsatz bei der Herstellung von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Wirkmechanismus von (S)-Methyl 2-(1,3-Dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und zu verschiedenen biologischen Wirkungen zu führen. Zu den beteiligten Wegen können die Hemmung der Enzymaktivität oder die Änderung der Rezeptorsignalisierung gehören.
Wirkmechanismus
The mechanism of action of (S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
®-Methyl 2-(1,3-Dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoat: Das Enantiomer der Verbindung mit ähnlichen, aber unterschiedlichen biologischen Aktivitäten.
Methyl 2-(1,3-Dioxoisoindolin-2-yl)-3-phenylpropanoat: Fehlt die Methoxygruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
Methyl 2-(1,3-Dioxoisoindolin-2-yl)-3-(4-hydroxyphenyl)propanoat: Enthält eine Hydroxylgruppe anstelle einer Methoxygruppe, was seine Reaktivität und Interaktionen beeinflusst.
Einzigartigkeit
(S)-Methyl 2-(1,3-Dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoat ist aufgrund seiner spezifischen chiralen Konfiguration und des Vorhandenseins sowohl von Phthalimid- als auch von Methoxyphenylgruppen einzigartig. Diese Merkmale tragen zu seiner besonderen chemischen Reaktivität und potenziellen biologischen Aktivitäten bei, was es zu einer wertvollen Verbindung für Forschungs- und industrielle Anwendungen macht.
Eigenschaften
Molekularformel |
C19H17NO5 |
|---|---|
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C19H17NO5/c1-24-13-9-7-12(8-10-13)11-16(19(23)25-2)20-17(21)14-5-3-4-6-15(14)18(20)22/h3-10,16H,11H2,1-2H3/t16-/m0/s1 |
InChI-Schlüssel |
KLZSLLPDSLRSDJ-INIZCTEOSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C[C@@H](C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11928339.png)
![2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol](/img/structure/B11928344.png)


![3-(4-methylpiperazin-1-yl)-N',N'-bis[(9Z,12Z)-octadeca-9,12-dienyl]propanehydrazide](/img/structure/B11928362.png)


![Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate](/img/structure/B11928382.png)




![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride](/img/structure/B11928417.png)
